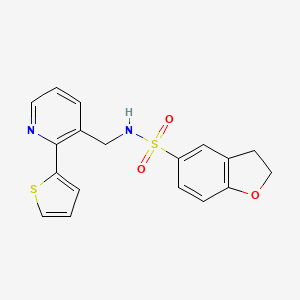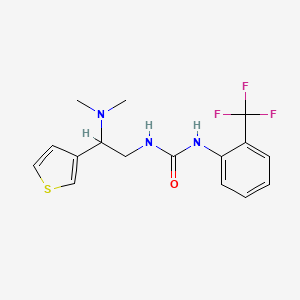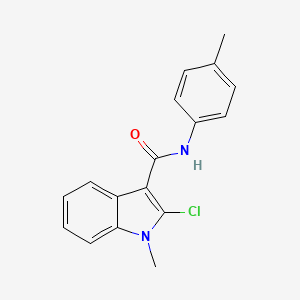
1-(2,5-dimethylbenzyl)-3-((4-(trifluoromethyl)benzyl)thio)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-3-((4-(trifluoromethyl)benzyl)thio)-1H-indole is a useful research compound. Its molecular formula is C25H22F3NS and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Indoles
Indoles are a significant class of heterocyclic compounds found in many biologically active natural and unnatural compounds. Their synthesis and functionalization have been extensively researched. Palladium-catalyzed reactions have become crucial in the synthesis of indoles, enabling access to complex molecules with significant potential in pharmaceuticals and fine chemicals. These methodologies are essential for the development of new drugs and materials (Cacchi & Fabrizi, 2005).
Antioxidant and Antimicrobial Evaluation of Indole Derivatives
Indole derivatives, such as triazole-thione and methyl-indole, have shown promising antioxidant and antimicrobial properties. These compounds have been evaluated for their scavenging capacity and lipid peroxidation inhibition effects, demonstrating potential applications in developing new antimicrobial agents (Baytas et al., 2012).
Antimicrobial Screening of Indole-Linked Compounds
Novel indole-linked compounds have been synthesized and screened for antimicrobial activity, particularly against fungi such as Candida albicans. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant strains of microorganisms (Ramadan et al., 2019).
Biological Activity of Indole-Benzimidazole Derivatives
Indole-benzimidazole derivatives have been synthesized and analyzed for their potential biological activities. These compounds represent a merging of two biologically significant motifs, offering a promising approach for developing novel therapeutic agents with enhanced efficacy (Wang et al., 2016).
Inhibition of Carcinogenesis by Indoles
Naturally occurring indoles from cruciferous vegetables have been studied for their effects on inhibiting carcinogenesis. Compounds such as indole-3-carbinol have demonstrated the potential to suppress tumor formation, highlighting the significance of diet and natural products in cancer prevention (Wattenberg & Loub, 1978).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NS/c1-17-7-8-18(2)20(13-17)14-29-15-24(22-5-3-4-6-23(22)29)30-16-19-9-11-21(12-10-19)25(26,27)28/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRUAVMQSCFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2540259.png)
![N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2540260.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride](/img/structure/B2540266.png)

![N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2540268.png)


![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)



![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2540278.png)

